

# An In-depth Technical Guide to the Isolation and Purification of Rivulariapeptolide 1185

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## Compound of Interest

Compound Name: *Rivulariapeptolides 1185*

Cat. No.: *B15574437*

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This technical guide provides a comprehensive overview of the isolation and purification of Rivulariapeptolide 1185, a potent serine protease inhibitor identified from a marine cyanobacterial assemblage. The methodologies outlined below are based on the native metabolomics approach that led to the discovery of this novel cyclodepsipeptide. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the key workflows and the relevant biological pathway.

## Introduction

Rivulariapeptolides are a class of cyclic depsipeptides that have demonstrated significant inhibitory activity against serine proteases, such as chymotrypsin, with nanomolar potency.[1][2][3] Their discovery was facilitated by a native metabolomics workflow, which integrates ultra-high-performance liquid chromatography (UHPLC), native mass spectrometry (MS), and tandem mass spectrometry (MS/MS) to identify protein-ligand interactions directly from complex biological extracts.[1][4][5] This guide focuses on Rivulariapeptolide 1185, one of the prominent members of this family, and provides a detailed protocol for its isolation and purification.

## Experimental Protocols

The isolation and purification of Rivulariapeptolide 1185 involves a multi-step process, beginning with the collection of the source organism and culminating in the isolation of the pure

compound through chromatographic techniques.

## Collection and Extraction of Cyanobacterial Biomass

- Source Organism: A mixed assemblage of marine cyanobacteria, predominantly of the genus *Rivularia*, was collected from a marine environment.
- Extraction Protocol:
  - The cyanobacterial biomass was lyophilized to remove water content.
  - The dried biomass was then subjected to extraction with a solvent mixture of dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) and methanol ( $\text{MeOH}$ ) (2:1, v/v) to yield a crude extract.
  - The crude extract was dried under reduced pressure to remove the solvents.

## Bioactivity-Guided Fractionation

A native metabolomics approach was employed to screen the crude extract for compounds binding to chymotrypsin, a model serine protease. This method allows for the direct identification of bioactive compounds within the complex mixture, thereby guiding the subsequent purification steps.

## Chromatographic Purification

The purification of Rivulariapeptolide 1185 from the crude extract was achieved through a two-step chromatographic process.

The crude extract was first fractionated using solid-phase extraction to separate compounds based on their polarity.

- Stationary Phase: C18 reverse-phase silica gel.
- Elution: A stepwise gradient of methanol in water was used to elute fractions of decreasing polarity.
- Fraction Selection: Fractions containing the target compound, as identified by the native metabolomics screen, were pooled for further purification.

The final purification of Rivulariapeptolide 1185 was performed using preparative reverse-phase HPLC.

- Column: A C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile in water.
- Detection: UV detection was used to monitor the elution of compounds.
- Fraction Collection: Fractions corresponding to the peak of Rivulariapeptolide 1185 were collected and the solvent was evaporated to yield the pure compound.

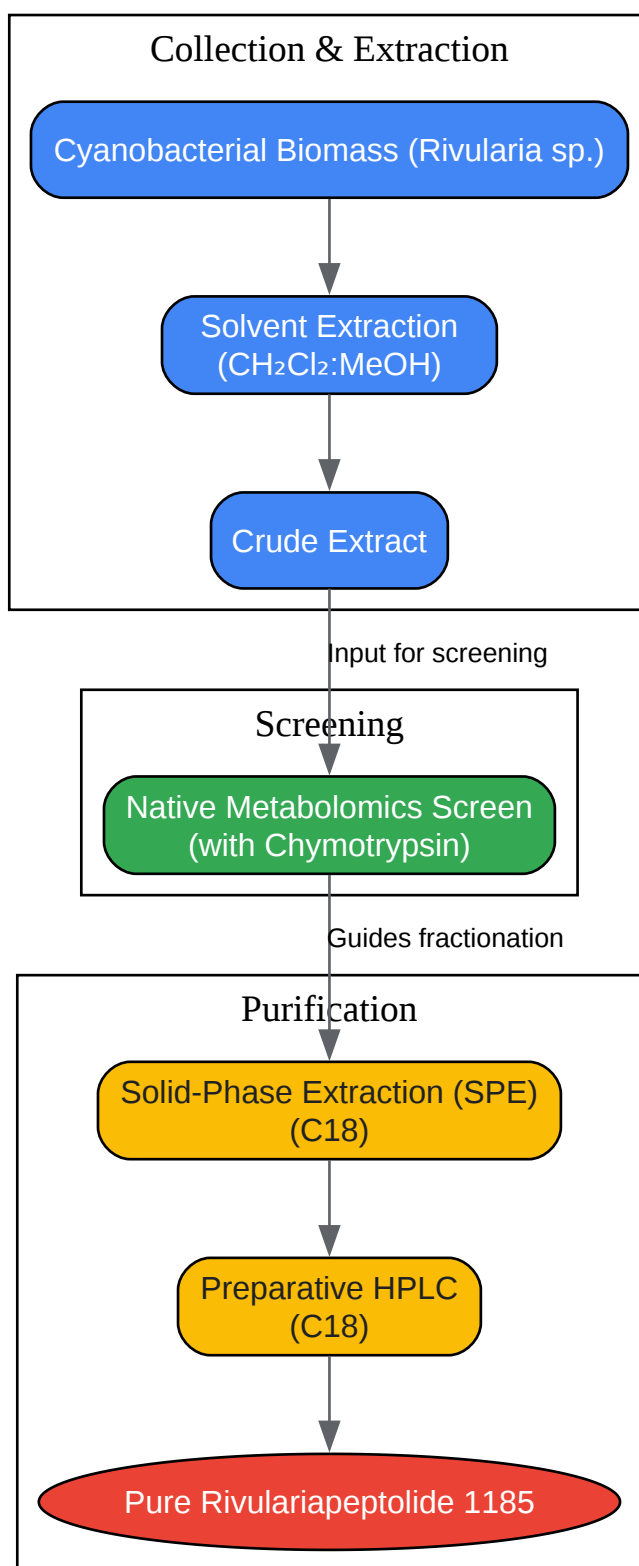
## Quantitative Data

The following table summarizes the key quantitative data associated with the isolation and characterization of Rivulariapeptolide 1185 and related compounds.

Compound	Molecular Formula	Exact Mass [M+H] <sup>+</sup>	Bioactivity (IC <sub>50</sub> against Chymotrypsin)
Rivulariapeptolide 1185	C <sub>61</sub> H <sub>88</sub> N <sub>9</sub> O <sub>15</sub>	1186.6400	Nanomolar range
Rivulariapeptolide 1155	C <sub>59</sub> H <sub>82</sub> N <sub>9</sub> O <sub>15</sub>	1156.5923	Not explicitly stated
Rivulariapeptolide 1121	C <sub>56</sub> H <sub>84</sub> N <sub>9</sub> O <sub>15</sub>	1122.6080	Not explicitly stated
Rivulariapeptolide 989	C <sub>50</sub> H <sub>69</sub> N <sub>8</sub> O <sub>13</sub>	989.4978	Not explicitly stated

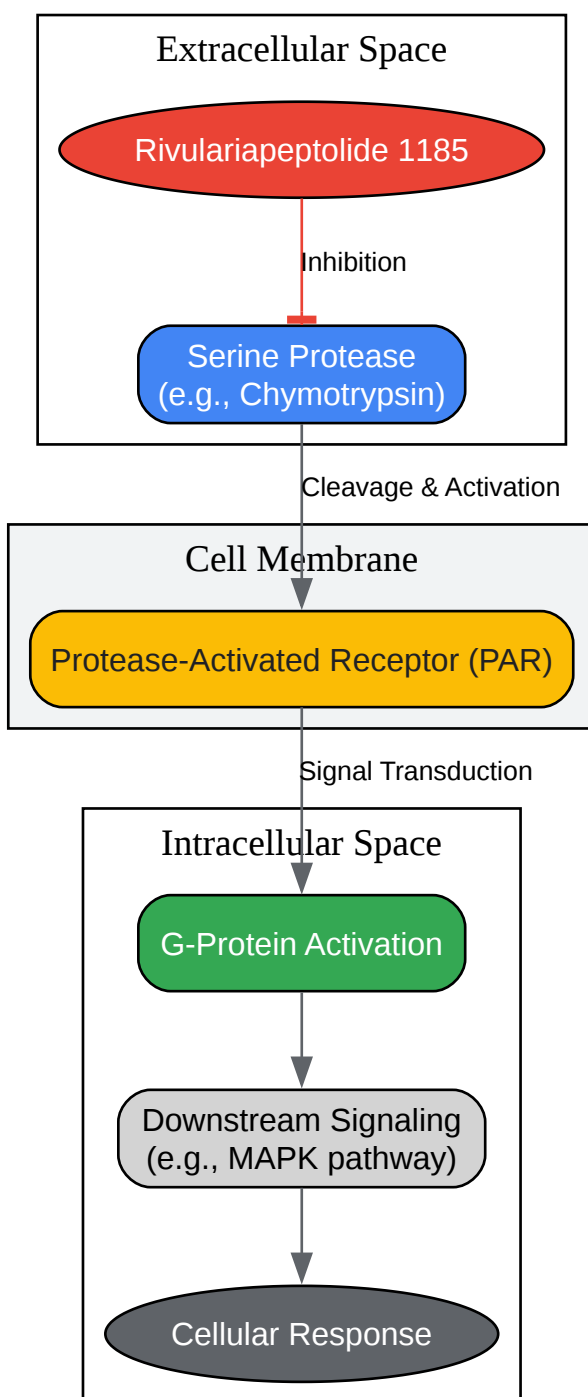
## Visualizations

The following diagrams illustrate the experimental workflow for the isolation and purification of Rivulariapeptolide 1185 and the signaling pathway it inhibits.



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*Isolation and Purification Workflow for Rivulariapeptolide 1185.*



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